Isobutylhydroxylamine

Medicinal Chemistry Pharmacokinetics Membrane Permeability

Isobutylhydroxylamine (IBHA, CAS 5274-93-1), also known as N-isobutylhydroxylamine, is an N-substituted alkylhydroxylamine with the molecular formula C₄H₁₁NO. It belongs to the class of N-organohydroxylamines, characterized by an aliphatic isobutyl group on the nitrogen atom.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Cat. No. B1240686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylhydroxylamine
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(C)CNO
InChIInChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3
InChIKeyNDCGVLJXFQKXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylhydroxylamine (IBHA) for Procurement: CAS 5274-93-1 Properties & Industrial Relevance


Isobutylhydroxylamine (IBHA, CAS 5274-93-1), also known as N-isobutylhydroxylamine, is an N-substituted alkylhydroxylamine with the molecular formula C₄H₁₁NO [1]. It belongs to the class of N-organohydroxylamines, characterized by an aliphatic isobutyl group on the nitrogen atom [2]. IBHA is a key biosynthetic intermediate in the valanimycin antibiotic pathway and serves as a versatile synthetic reagent in pharmaceutical and agrochemical research [3]. Its commercial availability in both free base and hydrochloride salt forms enables diverse laboratory and industrial applications .

Isobutylhydroxylamine vs. Other Hydroxylamines: Why Substituents Prevent Simple Interchange


Substituting IBHA with unsubstituted hydroxylamine or other alkyl/aryl hydroxylamines is not a straightforward procurement decision due to profound differences in physicochemical and biological properties. The isobutyl moiety significantly alters lipophilicity (LogP) and steric bulk compared to hydroxylamine , affecting membrane permeability, reaction kinetics, and enzyme-substrate interactions [1]. Furthermore, the site of substitution (N- vs O-alkylation) creates distinct chemical reactivity profiles [2]. These differences directly impact experimental outcomes, making compound-specific validation essential for reproducible research and industrial processes.

Isobutylhydroxylamine: Quantifiable Differentiation Data for Scientific Selection


IBHA Lipophilicity (LogP/LogD) vs. Hydroxylamine: A Defined Difference in Hydrophobicity

Isobutylhydroxylamine exhibits a calculated ACD/LogD at pH 7.4 of 0.62, whereas unsubstituted hydroxylamine has a LogP of 0.03 . This approximately 20-fold increase in calculated octanol-water partitioning indicates significantly enhanced lipophilicity [1].

Medicinal Chemistry Pharmacokinetics Membrane Permeability

IBHA Nucleophilicity in Decomposition of 4-Nitrophenyl Diethylphosphonate: N-Alkylhydroxylamines as Superior α-Nucleophiles

N-alkylhydroxylamines, including the IBHA subclass, react approximately 100-fold faster than aryl anions of similar basicity in the decomposition of 4-nitrophenyl diethylphosphonate, demonstrating a pronounced α-effect [1]. This enhanced reactivity is a class-level property of N-alkylhydroxylamines [2].

Physical Organic Chemistry Catalysis Micellar Kinetics

IBHA Biosynthetic Specificity: Isobutylamine N-Hydroxylase (IBAH) Kinetic Parameters

The biosynthetic enzyme IBAH specifically catalyzes the oxidation of isobutylamine to IBHA. For the associated flavin reductase component, NADH exhibits a markedly reduced reduction rate constant (k_red) of 0.34 ± 0.03 s⁻¹ with an apparent K_M of 3000 ± 500 µM [1].

Enzymology Biocatalysis Valanimycin Biosynthesis

IBHA O-H Bond Strength vs. Acylhydroxylamines: Aliphatic Substituents Favor Weaker Bonds

Class-level studies indicate that dialkylhydroxylamines possess O-H bond dissociation energies (BDEs) of approximately 70 kcal/mol, significantly lower than the ~88 kcal/mol observed for acyl-substituted hydroxylamines like N-hydroxyphthalimide (NHPI) [1].

Antioxidant Chemistry Free Radical Scavenging Bond Dissociation Energy

IBHA vs. Benzylhydroxylamine in Drug Design: Impact on Lipophilicity and Permeability

In comparative studies of hydroxylamine-based drug candidates, O-benzyl-N-isobutylhydroxylamine demonstrates enhanced membrane permeability relative to O-benzylhydroxylamine (LogP 1.28) due to the isobutyl group . Molecular dynamics predict a topological polar surface area (TPSA) of 35 Ų, indicating potential for blood-brain barrier penetration .

Medicinal Chemistry QSAR ADME

IBHA as a Unique Starting Material for Reference Standard Production

O-Isobutylhydroxylamine is a fully characterized chemical compound utilized as a reference standard for API Butane . It is specifically used for analytical method development, method validation (AMV), and Quality Control (QC) applications during drug synthesis and formulation .

Analytical Chemistry Quality Control Pharmaceutical Analysis

Isobutylhydroxylamine: Evidence-Based Applications for R&D and Industrial Use


Medicinal Chemistry: Optimizing Lead Compounds for CNS Bioavailability

In drug discovery programs targeting central nervous system (CNS) disorders, incorporating an isobutylhydroxylamine moiety can enhance membrane permeability compared to simpler hydroxylamines . Its calculated LogD (0.62) and TPSA values (35 Ų in derivatives) align with favorable CNS drug properties, making it a strategic choice for designing brain-penetrant candidates .

Analytical & QC Laboratories: Validated Reference Standard for API Butane

O-Isobutylhydroxylamine is a fully characterized, commercial reference standard used in analytical method development and validation for the pharmaceutical intermediate API Butane . Procurement of this specific grade ensures compliance with regulatory guidelines (e.g., USP, EP) for traceability and quality control in drug formulation .

Synthetic Chemistry: High-Performance α-Nucleophile for Phosphorylation Reactions

IBHA and its N-alkyl counterparts are exceptionally reactive α-nucleophiles, exhibiting approximately 100-fold rate enhancements in the decomposition of 4-nitrophenyl diethylphosphonate [1]. This property can be exploited in synthetic strategies requiring rapid and efficient acyl transfer or phosphorylation, potentially reducing reaction times and improving yields [1].

Biotechnology: In Vitro Biocatalysis for Fine Chemical Production

The well-characterized kinetic parameters of the isobutylamine N-hydroxylase (IBAH) system (e.g., k_red for NADH = 0.34 s⁻¹) provide a foundation for developing in vitro biocatalytic routes to produce IBHA and related N-hydroxy compounds [2]. This approach offers a greener, more selective alternative to traditional chemical synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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